molecular formula C21H25N3O3 B6764108 N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide

N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide

Cat. No.: B6764108
M. Wt: 367.4 g/mol
InChI Key: IOPLKYJVIWSQAB-UHFFFAOYSA-N
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Description

N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide is a synthetic organic compound that features a morpholine ring, a pyridine ring, and a benzamide group

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(17-5-3-16(4-6-17)18-2-1-11-27-15-18)23-20-8-7-19(14-22-20)24-9-12-26-13-10-24/h3-8,14,18H,1-2,9-13,15H2,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLKYJVIWSQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Ring: Starting with a suitable pyridine derivative, the morpholine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzamide Group: The benzamide group can be attached via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Oxan-3-yl Group: This step might involve the use of oxirane derivatives under acidic or basic conditions to form the oxan-3-yl group.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent targeting specific enzymes or receptors.

    Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or modulate the activity of these targets, affecting downstream biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(5-morpholin-4-ylpyridin-2-yl)-4-(oxan-3-yl)benzamide analogs: Compounds with slight modifications in the morpholine, pyridine, or benzamide groups.

    Other benzamide derivatives: Compounds like N-(2-pyridyl)-4-(oxan-3-yl)benzamide.

Uniqueness

This compound might exhibit unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activity or chemical reactivity compared to its analogs.

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